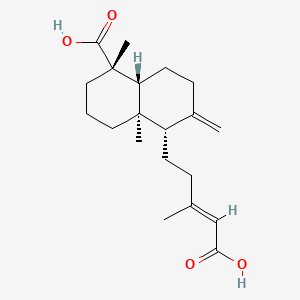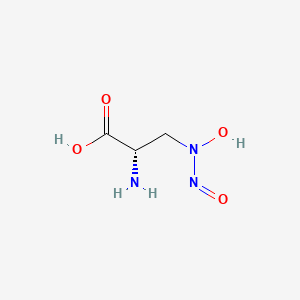
Alanosine
Übersicht
Beschreibung
Alanosine, also known as SDX-102 , is an antimetabolite and an amino acid analogue derived from the bacterium Streptomyces alanosinicus . It has been studied for the treatment of pancreatic cancer . It is used as one of a few experimental treatments for patients with deadly pancreatic cancer when the main chemotherapeutic treatment regimen of gemcitabine is no longer useful .
Synthesis Analysis
Alanosine can be synthesized through both chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme reaction conditions, such as high temperature and pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for β-alanine .
Molecular Structure Analysis
Alanosine belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom . The 2.11-Å crystal structure of full-length AlaA, a major bacterial alanine aminotransferase, has been reported .
Chemical Reactions Analysis
Alanosine is involved in the inhibition of adenylosuccinate synthetase, which converts inosine monophosphate (IMP) into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency .
Physical And Chemical Properties Analysis
Alanosine is a small molecule with a chemical formula of C3H7N3O4 . The average weight of Alanosine is 149.1054 .
Wissenschaftliche Forschungsanwendungen
Inhibition of De Novo Purine Biosynthesis
L-Alanosine exerts its cytotoxicity through the inhibition of de novo purine biosynthesis . This means it can prevent the formation of purines, which are essential building blocks of DNA and RNA, from simple molecules. This property makes L-Alanosine a potential therapeutic agent in conditions where rapid cell division and DNA synthesis are involved, such as cancer .
Chronotherapeutic Optimization
The relevance of circadian dosing time has been investigated for the chronotherapeutic optimization of L-Alanosine . This research suggests that the timing of L-Alanosine administration can significantly influence its efficacy and toxicity, potentially improving its therapeutic index .
Treatment of MTAP-Deficient Cancers
L-Alanosine can be used to selectively deprive MTAP-deficient cancer cells of energy production . MTAP (methylthioadenosine phosphorylase) deficiency is a common feature in several types of cancer, and the ability of L-Alanosine to target these cells could make it an effective anticancer therapeutic .
Attenuation of Cancer Cell Stemness
L-Alanosine has been shown to attenuate the stemness of MTAP-deficient GBM (glioblastoma) cells . Stemness is a property that allows cancer cells to self-renew and drive tumor growth. By reducing stemness, L-Alanosine could potentially limit tumor growth and improve treatment outcomes .
Impact on Mitochondrial Function
L-Alanosine treatment can impair the mitochondrial function of brain tumor initiating cells . This effect, which includes the elimination of mitochondrial spare respiratory capacity, could potentially make these cells more susceptible to other treatments .
Sensitization to Other Treatments
Research has shown that L-Alanosine can sensitize GBM cells to temozolomide (TMZ), a standard chemotherapy drug used in the treatment of glioblastoma . This suggests that L-Alanosine could be used in combination with other treatments to improve their efficacy .
Wirkmechanismus
Target of Action
L-Alanosine primarily targets adenylosuccinate synthetase , an enzyme crucial for purine biosynthesis. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor in the synthesis of adenosine monophosphate (AMP) .
Mode of Action
L-Alanosine inhibits adenylosuccinate synthetase, leading to a disruption in the de novo synthesis of purines. This inhibition is particularly effective in cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme that normally helps salvage purines. The lack of MTAP exacerbates the effects of L-Alanosine, making it more potent in such cells .
Biochemical Pathways
The inhibition of adenylosuccinate synthetase by L-Alanosine affects the purine biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking this pathway, L-Alanosine reduces the availability of purines, leading to impaired DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cells, such as cancer cells .
Result of Action
At the molecular level, the inhibition of adenylosuccinate synthetase by L-Alanosine leads to a decrease in AMP and other purine nucleotides. This results in impaired DNA and RNA synthesis, causing cell cycle arrest and apoptosis in rapidly dividing cells. At the cellular level, this translates to reduced proliferation of cancer cells and potential tumor regression .
Action Environment
The efficacy and stability of L-Alanosine can be influenced by several environmental factors. For instance, the presence of MTAP in cells can reduce the compound’s effectiveness, as MTAP helps salvage purines and mitigate the effects of adenylosuccinate synthetase inhibition. Additionally, the compound’s stability may be affected by pH, temperature, and the presence of other biochemical agents in the environment .
L-Alanosine’s unique mechanism of action and its potential to target MTAP-deficient cells make it a promising candidate for cancer therapy, particularly for tumors that exhibit this specific enzyme deficiency.
: DrugBank
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-YUSKDDKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024175 | |
| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. | |
| Record name | Alanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alanosine | |
CAS RN |
5854-93-3 | |
| Record name | Alanosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of L-Alanosine?
A1: L-Alanosine is an antitumor antibiotic that primarily exerts its cytotoxic effect by inhibiting de novo purine biosynthesis. [, , , , ] It specifically targets the enzyme adenylosuccinate synthetase (ASS), a key enzyme in the purine biosynthesis pathway. [, , , , ]
Q2: How does L-Alanosine’s inhibition of adenylosuccinate synthetase affect tumor cells?
A2: L-Alanosine inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) by blocking adenylosuccinate synthetase. [, , ] This leads to the depletion of adenine nucleotides (primarily adenosine triphosphate, ATP) in cells. [, , ]
Q3: Is the depletion of adenine nucleotides the sole mechanism of L-Alanosine's anticancer activity?
A3: While adenine nucleotide depletion plays a significant role, research suggests that guanine nucleotide depletion might be a more critical factor in L-Alanosine's toxicity, particularly its effect on DNA synthesis. [, ]
Q4: Does L-Alanosine affect other cellular processes besides purine synthesis?
A4: Yes, L-Alanosine has been shown to inhibit aspartic acid transport, although it has a lower affinity for the aspartic acid transport system compared to aspartic acid itself. [] Additionally, L-Alanosine administration has been shown to reduce the specific activity of intratumoral adenylosuccinate synthetase and depress DNA synthesis. []
Q5: What is the significance of methylthioadenosine phosphorylase (MTAP) in L-Alanosine's mechanism of action?
A5: MTAP is an enzyme involved in the adenine salvage pathway. [, , , , , , , ] Tumors deficient in MTAP are more sensitive to L-Alanosine because they rely heavily on de novo purine synthesis. [, , , , , ] This has led to the exploration of L-Alanosine as a potential targeted therapy for MTAP-deficient cancers. [, , , , , ]
Q6: What is the molecular formula and weight of L-Alanosine?
A6: L-Alanosine has the molecular formula C3H7N3O4 and a molecular weight of 161.11 g/mol. [, , , ]
Q7: Is there spectroscopic data available for L-Alanosine?
A7: While the provided research papers do not delve into detailed spectroscopic characterization, it is worth noting that L-Alanosine contains a diazeniumdiolate (N-nitrosohydroxylamine) group. [, , ] This functional group would exhibit characteristic spectroscopic signals.
Q8: Does the time of day affect L-Alanosine's toxicity?
A10: Yes, research suggests a significant circadian rhythm-dependent toxicity profile for L-Alanosine. [] Administration in the mid to late activity span of mice significantly reduced lethality compared to other times. []
Q9: What types of cancer cells have shown sensitivity to L-Alanosine in vitro?
A11: L-Alanosine has demonstrated in vitro activity against various cancer cell lines, including leukemia, [, , , , , , , ] lymphoma, [, ] soft tissue sarcoma, [] biliary tract cancer, [] and osteosarcoma. []
Q10: Has L-Alanosine shown efficacy in in vivo models?
A12: Yes, L-Alanosine demonstrated antitumor activity in various murine tumor models, including leukemia [, , ] and fibrosarcoma. [] Studies also highlighted the enhanced efficacy of L-Alanosine when combined with radiation therapy in a murine fibrosarcoma model. []
Q11: What are the main toxicities associated with L-Alanosine?
A14: Dose-limiting toxicities observed in clinical trials include mucositis, vomiting, fever, headache, malaise, and blood pressure changes. [, ] L-Alanosine can also cause myelosuppression, although it's generally infrequent. [] Animal studies also revealed potential for neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. []
Q12: What are some of the historical milestones in L-Alanosine research?
A16: Key milestones include:* Discovery and early characterization: L-Alanosine was originally isolated from Streptomyces alanosinicus and its antitumor properties were identified. [, , , ]* Mechanism of action elucidation: Research established L-Alanosine's mechanism of action as an inhibitor of de novo purine biosynthesis, specifically targeting adenylosuccinate synthetase. [, , , , ] * Identification of MTAP deficiency as a target: The discovery of L-Alanosine's increased efficacy in MTAP-deficient tumors opened new avenues for targeted therapy. [, , , , , ]* Development of improved synthesis methods: Advancements in synthetic chemistry led to more efficient and stereoselective synthesis of L-Alanosine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)
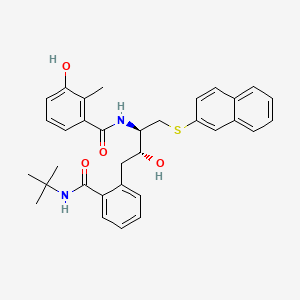

![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
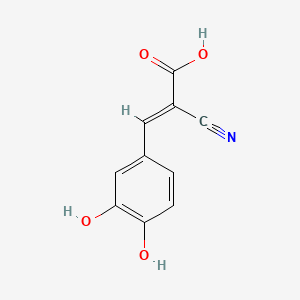
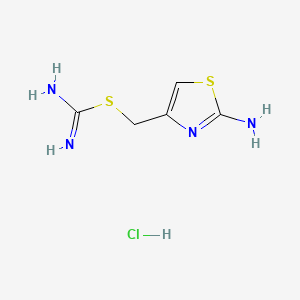
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)

